REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1O)[CH:5]=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21]Br>CC(C)=O>[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:14][CH2:11][C:23]1[CH:20]=[CH:19][C:18]([Cl:17])=[C:25]([Cl:26])[CH:24]=1)[CH:5]=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CBr)C=CC1Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then removed of the acetone by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the intended product was extracted with 200 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
stripped of the chloroform by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate white crystals
|
Type
|
CUSTOM
|
Details
|
The raw crystals were recrystallized from ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(COC=2C=C(C=O)C=CC2OCC2=CC(=C(C=C2)Cl)Cl)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |